![molecular formula C21H16Cl2N2O7S B2611235 Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate CAS No. 339015-23-5](/img/structure/B2611235.png)
Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate
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Description
Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate is a useful research compound. Its molecular formula is C21H16Cl2N2O7S and its molecular weight is 511.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Research has demonstrated various methodologies for synthesizing derivatives of ethyl 2-(2,4-dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate and related compounds, highlighting their significance in medicinal chemistry and material science. For instance, the synthesis of [(Aminomethyl)aryloxy]acetic acid esters, including derivatives with high-ceiling diuretic activities, has been explored. These compounds were synthesized by modifying ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate derivatives to investigate the effects of nitrogen and aromatic nuclear substitution (Lee et al., 1984). Similarly, research into thieno[2,3-c]pyridazines used 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material for synthesizing novel compounds with antibacterial activities (Al-Kamali et al., 2014).
Chemical Properties and Reactivity
The chemical reactivity of related compounds has been a focal point of research, offering insights into potential applications in drug development and synthetic chemistry. Studies on the synthesis of potential anticancer agents through the manipulation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines provide examples of how alterations in chemical structures can lead to compounds with significant biological activities (Temple et al., 1983). Another example is the efficient synthesis of thieno[2,3-d]pyrimidines, showcasing the synthetic utility of ethyl 2-amino-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate as a versatile precursor for creating polyfunctionally substituted thienopyrimidines (Aly & Behalo, 2010).
Antimicrobial and Anticancer Research
The exploration of ethyl 2-(2,4-dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate derivatives extends to their antimicrobial and anticancer potentials. Research on N1-substituted pyrazol-4-carbaldehyde derivatives bearing a 2,4-dichloro phenyl moiety has shown promising antimicrobial activities, underscoring the therapeutic potential of these compounds (Chandrashekhar et al., 2013). Additionally, studies on 2-(p-nitrophenoxy)ethylamine and its derivatives highlight the versatility of these compounds in synthesizing products with varied biological activities (Knipe et al., 1977).
properties
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[[3-(2-nitrophenoxy)thiophene-2-carbonyl]amino]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O7S/c1-2-30-19(26)11-31-18-10-14(12(22)9-13(18)23)24-21(27)20-17(7-8-33-20)32-16-6-4-3-5-15(16)25(28)29/h3-10H,2,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDDOSSJPOFNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4-Dichloro-5-(((3-(2-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate |
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